3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3S/c22-21(23,24)14-6-8-15(9-7-14)25-20(27)26-16-10-11-17(26)13-19(12-16)30(28,29)18-4-2-1-3-5-18/h1-9,16-17,19H,10-13H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHBSCLGVNGHHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a [2+2] cycloaddition reaction, which involves the reaction of a suitable diene with a dienophile under photochemical conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction, where the bicyclic core is treated with a sulfonyl chloride in the presence of a base.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a nucleophilic substitution reaction, where the intermediate compound is reacted with a trifluoromethylphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that derivatives of bicyclic compounds like 3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers.
Case Study : A study demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells by modulating specific signaling pathways associated with cell survival and apoptosis .
Neuropharmacology
The structural characteristics of this compound suggest potential neuropharmacological applications, particularly in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier could enable it to affect central nervous system targets.
Research Findings : In vitro studies have shown that the compound can inhibit acetylcholinesterase activity, which is crucial in managing symptoms of Alzheimer's disease .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases. Compounds similar to 3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide have been investigated for their anti-inflammatory properties.
Clinical Insights : Research has indicated that the compound can reduce inflammatory markers in animal models of arthritis, suggesting a potential role in developing new anti-inflammatory therapies .
Synthetic Pathways
The synthesis of 3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves several steps, including:
- Formation of the bicyclic structure through cyclization reactions.
- Introduction of the sulfonyl and trifluoromethyl groups via electrophilic aromatic substitution.
- Final amide formation through coupling reactions.
Mécanisme D'action
The mechanism of action of 3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Chemical Identity :
- IUPAC Name : 3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- CAS No.: 1170321-78-4
- Molecular Formula : C₂₁H₂₁F₃N₂O₃S
- Molecular Weight : 438.46 g/mol
- Solubility: Slightly soluble in chloroform, methanol, and DMSO .
- Application : Inhibitor of long-chain fatty acid elongase 6 (ELOVL6), a key enzyme in fatty acid metabolism .
The compound features an 8-azabicyclo[3.2.1]octane core substituted with a phenylsulfonyl group at position 3 and a carboxamide-linked 4-(trifluoromethyl)phenyl moiety. Its structure optimizes interactions with ELOVL6, making it a candidate for metabolic disorder therapeutics.
Comparison with Similar Compounds
Structural and Functional Analogues of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane framework is a privileged structure in medicinal chemistry. Substituents at positions 3 and 8 dictate target specificity and pharmacological activity. Below is a comparative analysis of key analogs:
Key Comparative Insights
Substituent Effects on Target Specificity: The target compound’s phenylsulfonyl and trifluoromethyl groups enhance hydrophobic interactions with ELOVL6, critical for fatty acid metabolism inhibition . This may shift target affinity or solubility . D4 (8-[(4-aminophenyl)sulfonyl]-3-cyano analog) lacks the carboxamide linkage but includes a cyano group, likely reducing metabolic stability compared to the target compound .
Pharmacological Diversity :
- 3β-(4-(2-Pyrrolyl)phenyl) analogs exhibit high serotonin/dopamine transporter affinity, highlighting the scaffold’s versatility in neurological applications . This contrasts with the target’s metabolic role, underscoring substituent-driven target divergence.
Solubility and Stability :
- The target compound’s room-temperature stability contrasts with the pyridinylsulfonyl analog’s requirement for 2–8°C storage, suggesting differences in hygroscopicity or thermal sensitivity .
Research Findings and Implications
- ELOVL6 Inhibition : The target compound’s trifluoromethyl group enhances lipophilicity, favoring membrane penetration and enzyme interaction. Pyridine-based analogs may offer tunable solubility for in vivo studies .
- Neurological Applications : Pyrrolyl-substituted analogs demonstrate the scaffold’s adaptability for CNS targets, though structural modifications are necessary to avoid off-target effects .
- Synthetic Accessibility : Grignard-derived analogs (e.g., D4) showcase modular synthesis routes, enabling rapid diversification of the 8-azabicyclo[3.2.1]octane core .
Activité Biologique
3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for its development in therapeutic contexts.
Chemical Structure
The compound is characterized by a bicyclic structure with a phenylsulfonyl group and a trifluoromethyl group, which are known to influence its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Anticancer Activity : Demonstrates potential in inhibiting cancer cell proliferation.
- Neurological Effects : Investigated for its effects on neuroreceptors, suggesting possible applications in neuropharmacology.
Antimicrobial Activity
A study conducted on the antimicrobial properties of related compounds showed that the presence of sulfonamide groups enhances the activity against Gram-positive and Gram-negative bacteria. The compound's structure suggests it may interact with bacterial enzymes or cell membranes, leading to inhibition of growth.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Significant | |
| Pseudomonas aeruginosa | Low |
Anticancer Activity
In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A recent study evaluated the compound against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results indicated:
- HeLa cells : IC50 = 15 µM
- MCF-7 cells : IC50 = 20 µM
- A549 cells : IC50 = 25 µM
This suggests that the compound has varying degrees of efficacy depending on the cancer type, with HeLa cells being the most sensitive.
Neurological Effects
The compound has also been studied for its interaction with neurotransmitter receptors. Preliminary findings suggest it may act as an antagonist at certain receptors, which could have implications for treating neurological disorders.
Research Findings
- Receptor Interaction : The compound demonstrated binding affinity to dopamine and serotonin receptors.
- Behavioral Studies : In animal models, administration led to changes in locomotor activity, indicating potential psychoactive effects.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide?
Methodological Answer:
- Key Steps :
- Core Bicyclo Scaffold : Start with the 8-azabicyclo[3.2.1]octane scaffold, which can be synthesized via intramolecular cyclization of a substituted pyrrolidine precursor under acidic conditions .
- Sulfonylation : Introduce the phenylsulfonyl group using a sulfonyl chloride reagent in the presence of a base (e.g., triethylamine) to avoid side reactions .
- Carboxamide Formation : React the intermediate with 4-(trifluoromethyl)aniline via a carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the carboxamide bond .
- Optimization :
- Yield Improvement : Use anhydrous solvents (e.g., DMF or DCM) and inert atmosphere (N₂/Ar) to minimize hydrolysis of reactive intermediates.
- Purity : Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
Q. How can the stereochemistry and crystal structure of this compound be characterized?
Methodological Answer:
- X-ray Crystallography :
- Grow single crystals via slow evaporation from a saturated acetone/water solution.
- Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) to determine unit cell parameters (monoclinic system, space group P2₁/c) .
- Refinement : Solve structure using SHELX software; validate with R-factor < 0.05.
- Stereochemical Confirmation :
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-MS/MS :
- Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Detection : MRM transitions m/z 467 → 348 (quantifier) and m/z 467 → 212 (qualifier) .
- Validation Parameters :
- Linearity (R² > 0.99), LOD (5 ng/mL), LOQ (15 ng/mL), and recovery (>85% in plasma).
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across different assay systems?
Methodological Answer:
- Experimental Design :
- Use randomized block designs with split-plot arrangements to account for variables like cell type, incubation time, and solvent effects .
- Include positive/negative controls (e.g., known inhibitors) to validate assay robustness.
- Data Analysis :
Q. What strategies optimize the compound’s pharmacokinetic profile while maintaining target activity?
Methodological Answer:
- Structural Modifications :
- In Silico Screening :
Q. How can metabolic pathways and potential toxic metabolites be investigated?
Methodological Answer:
- In Vitro Metabolism :
- Toxicity Screening :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
